The source of Antigen NY-CO-13 is the human p53 tumor suppressor protein, which plays a critical role in regulating the cell cycle and preventing tumor formation. Mutations in the TP53 gene, which encodes the p53 protein, are among the most common genetic alterations found in human cancers. The classification of Antigen NY-CO-13 falls under tumor-associated antigens, specifically neoantigens that arise from mutated proteins.
The synthesis of Antigen NY-CO-13 can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Key steps in SPPS include:
This method allows for precise control over the sequence and purity of the synthesized peptide, essential for its use in immunological studies and therapeutic applications.
The molecular structure of Antigen NY-CO-13 consists of a linear sequence of amino acids that corresponds to residues 65 to 73 of the p53 protein. The sequence is FWMNVWWHG, which may adopt specific conformations that are critical for its recognition by T-cell receptors.
Data regarding its three-dimensional structure can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, although specific structural data for this peptide may not be extensively documented.
Understanding these interactions is vital for developing immunotherapeutic strategies targeting this antigen.
The mechanism of action for Antigen NY-CO-13 involves several steps:
Data supporting this mechanism includes studies demonstrating increased T-cell responses in patients with tumors expressing this neoantigen, highlighting its potential as a target for cancer immunotherapy.
Antigen NY-CO-13 is a peptide with specific physical properties:
Chemical properties include its ability to form hydrogen bonds and hydrophobic interactions, which are critical for its binding affinity to MHC molecules.
Antigen NY-CO-13 has several applications in scientific research and clinical settings:
The CT-X antigens, predominantly located on the X chromosome, constitute a substantial proportion (approximately 46%) of identified cancer/testis antigens. These genes exhibit phylogenetic restriction, with many lacking orthologs in non-primate species, suggesting recent evolutionary emergence. This rapid evolution is likely driven by selective pressures in reproduction, leading to genetic innovation in the male germline. When aberrantly expressed in cancer cells, CT-X antigens can contribute to oncogenic reprogramming by co-opting their native germline functions – such as promoting cell cycle progression, genomic plasticity, and immune privilege – to support neoplastic growth and survival [2].
The epigenetic plasticity of CT-X loci enables their derepression in cancers. During normal development, these genes are tightly silenced in somatic tissues through promoter hypermethylation and heterochromatin formation. Tumorigenesis often involves genome-wide hypomethylation, particularly at repetitive elements and normally silenced gene clusters, including CT-X loci. This loss of methylation permits transcription factor binding and reactivation of germline gene expression programs. The reactivation of CT-X antigens like those in the MAGE, SSX, and NY-ESO-1 families provides cancer cells with proteins that can enhance oncogenic signaling, promote stemness, and facilitate metastasis [2] [3].
Although NY-CO-13 itself is not a CT-X antigen (originating from chromosome 17), its presentation as an immunogenic peptide in tumors shares conceptual parallels with CT-X antigen biology. The TP53 gene, from which NY-CO-13 is derived, is highly conserved across evolution, contrasting with the rapid evolution of CT-X genes. However, the aberrant processing and presentation of p53 fragments like NY-CO-13 in cancer may represent a distinct pathway by which tumors generate neoantigens, potentially influenced by the same epigenetic dysregulation that activates classic CTAs. This positions NY-CO-13 at an intersection between tumor suppressor biology and cancer/testis antigen immunology [1].
NY-CO-13 occupies a specific niche within the complex landscape of p53 isoforms and fragments. Understanding its classification requires delineating its origin from the TP53 gene and its relationship to other p53-derived molecules:
Table 1: Classification Hierarchy of p53-Derived Molecules Relevant to NY-CO-13
Category | Example(s) | Origin/Generation | Key Characteristics | Relationship to NY-CO-13 |
---|---|---|---|---|
Full-Length p53 | Wild-type p53, Mutant p53 | Primary translation product | Tetrameric transcription factor; Tumor suppressor (WT), often oncogenic (mutant) | NY-CO-13 is a proteolytic fragment derived from this protein |
p53 Isoforms | Δ40p53, Δ133p53 | Alternative splicing, promoters, translation start sites | Modulate canonical p53 activity; Can have pro-survival or oncogenic effects in cancer | NY-CO-13 is not derived from a specific isoform but from the core sequence present in most isoforms |
Antigenic Fragments | NY-CO-13 (p5365-73) | Proteolytic processing of p53 protein | HLA-A*24:02-restricted epitope; Potential target for cytotoxic T lymphocytes (CTLs) | Core focus - A defined peptide fragment |
Other CTAs | MAGEA1, NY-ESO-1 | Germline genes aberrantly expressed in cancer | Immunogenic; Can promote tumorigenicity | Functionally analogous as immunogenic tumor antigens |
NY-CO-13 is classified as a tumor-associated antigenic peptide, specifically derived from a ubiquitous tumor suppressor rather than a germline-specific CT-X gene. Its significance lies in its presentation on the surface of cancer cells harboring p53 alterations (overexpression due to stabilization of mutant protein or dysregulation in the absence of mutation). This presentation allows recognition by the adaptive immune system. Unlike classical CTAs whose genes are silent in somatic tissues but activated in cancer, the TP53 gene is expressed ubiquitously. However, the processing and presentation of the specific NY-CO-13 epitope appears more prominent in tumor cells, potentially due to high p53 protein load or altered antigen processing pathways, making it functionally analogous to CTAs as a target for immunotherapy [1].
Cancer/Testis Antigens contribute significantly to the malignant phenotype beyond simply providing immunogenic targets. They function as active participants in oncogenesis by modulating key cellular pathways essential for cancer cell survival, proliferation, invasion, and immune evasion. NY-CO-13, as a presented peptide, is a consequence of p53 dysregulation, but understanding the functional roles of classical CTAs provides context for why targeting such antigens is therapeutically relevant.
Table 2: Molecular Interactions and Functional Roles of Select CTAs Relevant to Oncogenic Pathways
CTA | Molecular Interaction/Function | Impacted Pathway/Process | Consequence in Cancer |
---|---|---|---|
MAGEA1/3/6 | Bind RING domain of KAP1/TRIM28; Recruit histone modifiers | Transcriptional repression | Silencing of tumor suppressors; Enhanced proliferation |
MAGEA11 | Coactivator for Androgen Receptor (AR) | AR signaling | Enhanced AR signaling in prostate cancer |
NY-ESO-1 | Interacts with transcription factors (e.g., SOX2, OCT4) | Stemness maintenance | Promotion of CSC phenotype; Therapy resistance |
SSX | Forms fusion oncoprotein SS18-SSX | Aberrant SWI/SNF complex activity | Drives synovial sarcoma oncogenesis |
GAGE | Interacts with proteins regulating spindle assembly (e.g., KIF) | Mitosis; Chromosome segregation | Genomic instability; Aneuploidy |
MAGE-C2 | Inhibits apoptosis; Interacts with E3 ligases/DUBs | Ubiquitin-mediated degradation; Apoptosis | Enhanced survival; Resistance to cell death stimuli |
SPANX | Modulates MAPK signaling | Proliferation signaling | Enhanced proliferation and migration |
p53/NY-CO-13 Source | Mutant p53 gains oncogenic functions (GOF) | Multiple pathways (e.g., NRF2, NF-κB, metabolic) | Promotes invasion, metastasis, chemo-resistance |
Although NY-CO-13 itself is an epitope rather than a functional protein like classical CTAs, its presentation signifies underlying p53 pathway dysregulation, which is a cornerstone of cancer development. Mutant p53 proteins often exhibit gain-of-function (GOF) oncogenic activities, promoting invasion, metastasis, metabolic reprogramming, and chemoresistance through aberrant interactions with other signaling pathways (e.g., NF-κB, NRF2, HIF-1α). The overexpression and mutation of p53 in cancer increase the likelihood of generating and presenting peptides like NY-CO-13. Consequently, targeting this peptide represents a strategy to eliminate cells harboring critical p53 abnormalities driving oncogenesis [1] [2] [3].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: